7-Fluoroquinoline

描述

Contextualization within Quinoline (B57606) Chemistry and Medicinal Research

The quinoline scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. researchgate.netorientjchem.org This structural motif is present in a wide array of natural alkaloids and synthetic compounds that exhibit significant biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netorientjchem.org The introduction of a fluorine atom into the quinoline ring system can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netontosight.ai This often leads to enhanced therapeutic potential. researchgate.net

7-Fluoroquinoline, with its fluorine atom at the seventh position, is a key intermediate and structural component in the development of various bioactive molecules. ontosight.aivulcanchem.com Its derivatives have been a subject of extensive research, particularly in the quest for new therapeutic agents. vulcanchem.comrsc.org

Historical Trajectory of Fluoroquinolone Development in Academic Inquiry

The journey of quinolone research began with the discovery of nalidixic acid in the 1960s, a by-product of chloroquine (B1663885) synthesis, which became the first quinolone antibiotic. This initial discovery paved the way for the development of a vast class of synthetic antibacterial agents. A major breakthrough occurred with the introduction of a fluorine atom to the quinoline nucleus, leading to the development of fluoroquinolones. researchgate.net These second-generation quinolones demonstrated a much broader spectrum of activity and improved pharmacokinetic profiles compared to their non-fluorinated predecessors.

Much of the early research and development in the fluoroquinolone class focused on substitution at the C-6 position, which was found to significantly enhance antibacterial activity. orientjchem.org However, subsequent academic and industrial research has explored the impact of fluorine substitution at other positions, including the C-7 position, to further modulate the biological activity and properties of these compounds. nih.govnih.gov This exploration into different isomers is a continuous effort to expand the therapeutic utility of fluoroquinolones and to address challenges such as increasing antibiotic resistance. nih.gov

Rationale for Advanced Research on this compound and its Derivatives

The scientific impetus for focusing on this compound and its derivatives is multifaceted. The position of the fluorine atom on the quinoline ring plays a crucial role in determining the compound's biological activity. While C-6 fluorination is common, research into 7-fluoro substituted quinolines is driven by the potential for discovering novel structure-activity relationships. nih.govnih.gov

Key rationales for the advanced study of 7-fluoroquinolines include:

Exploring Isomeric Effects: Investigating how the placement of the fluorine atom at the C-7 position, as opposed to other positions, influences the molecule's interaction with biological targets like bacterial DNA gyrase and topoisomerase IV, or eukaryotic topoisomerases in the context of anticancer research. nih.govmdpi.com Comparative studies of fluoroquinoline isomers are essential for understanding these nuanced differences. goettingen-research-online.de

Expanding the Antibacterial Spectrum: The modification of the C-7 position of the quinolone ring is a well-established strategy for altering the antibacterial spectrum and potency. nih.govfrontiersin.org Research has shown that derivatives of this compound can exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

Developing Novel Anticancer Agents: The quinoline scaffold is a recognized pharmacophore in the design of anticancer drugs. mdpi.com Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines, often by inhibiting topoisomerase II, an enzyme crucial for cell replication. vulcanchem.comju.edu.jonews-medical.net The electronegativity of the fluorine atom at the C-7 position can enhance interactions with the active sites of such enzymes.

Overcoming Drug Resistance: The rise of bacterial resistance to existing fluoroquinolones necessitates the development of new analogs with improved efficacy against resistant strains. nih.gov By creating novel derivatives based on the this compound scaffold, researchers aim to develop compounds that can bypass existing resistance mechanisms. vulcanchem.com

Research Findings on this compound Derivatives

Synthesis and Physicochemical Properties

The synthesis of this compound derivatives often involves multi-step organic reactions. ontosight.ai These can include the condensation of appropriately substituted anilines with carbonyl compounds or cyclization reactions of pre-functionalized precursors. researchgate.net The resulting compounds are characterized by various spectroscopic methods to confirm their structure.

Below are data tables for some representative this compound derivatives that have been synthesized and studied.

Table 1: Physicochemical Properties of 4,6-Dichloro-7-fluoroquinoline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₄Cl₂FN | vulcanchem.com |

| Molecular Weight | 216.04 g/mol | vulcanchem.com |

| Boiling Point | 359.9±37.0°C | vulcanchem.com |

| Density | 1.9±0.1 g/cm³ | vulcanchem.com |

Table 2: Physicochemical Properties of this compound-6-carbaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆FNO | vulcanchem.com |

| Molecular Weight | 175.16 g/mol | vulcanchem.com |

Biological Activity of this compound Derivatives

The primary focus of research into this compound derivatives has been the evaluation of their biological activities, particularly their potential as antibacterial and anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The mechanism of action is often attributed to the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. vulcanchem.com

Table 3: In Vitro Anticancer Activity of Selected this compound Derivatives (IC₅₀ values in µM)

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 4,6-Dichloro-7-fluoroquinoline derivative | 60 human cancer cell lines (mean) | 2.63–3.09 | vulcanchem.com |

| 7-Anisidine derivative (Compound 11) | SW620 colorectal cancer | 3.2 | ju.edu.jo |

| Levofloxacin (B1675101) derivative (17h, 4-fluoro) | MCF-7 breast cancer | 1.69 | rsc.org |

| Levofloxacin derivative (17h, 4-fluoro) | A549 lung cancer | 2.62 | rsc.org |

| Levofloxacin derivative (17h, 4-fluoro) | SKOV3 ovarian cancer | 1.92 | rsc.org |

Antibacterial Activity

Derivatives of this compound have also been evaluated for their ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) is a key measure of this activity.

Table 4: In Vitro Antibacterial Activity of Selected this compound Derivatives (MIC values in µg/mL)

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 4,6-Dichloro-7-fluoroquinoline derivative | Staphylococcus aureus | 0.25 | vulcanchem.com |

| 4,6-Dichloro-7-fluoroquinoline derivative | Escherichia coli | 0.5 | vulcanchem.com |

| Norfloxacin derivatives (compounds 2, 3, 4) | Gram-positive & Gram-negative bacteria | ≤ 0.860 | nih.govkarger.com |

| 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives | Staphylococcus epidermidis (MRSE) | 0.25–4 | nih.gov |

| 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives | Streptococcus pneumoniae | 0.25–1 | nih.gov |

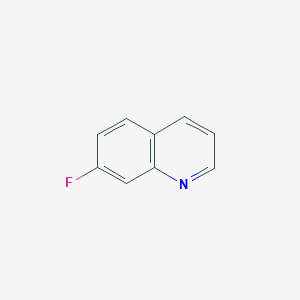

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIRHRWOJCYEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192712 | |

| Record name | Quinoline, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-32-7 | |

| Record name | 7-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-FLUOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TFU7P9W6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies of 7 Fluoroquinoline and Its Analogs

Fundamental Synthetic Approaches to the 7-Fluoroquinoline Core

The construction of the quinoline (B57606) ring system is a well-established area of organic synthesis, with several named reactions providing reliable pathways to this bicyclic heterocycle. The synthesis of the this compound core specifically relies on the use of appropriately fluorinated precursors, typically 3-fluoroaniline (B1664137), in these classical cyclization reactions. The regiochemical outcome of these reactions is crucial, with meta-substitution on the aniline (B41778) ring directing the cyclization to yield the desired 7-substituted quinoline.

Several foundational methods are applicable for the synthesis of the this compound core:

Skraup Synthesis : This reaction involves the treatment of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. For the synthesis of this compound, 3-fluoroaniline is reacted with glycerol in the presence of sulfuric acid. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to yield the quinoline ring. The use of a meta-substituted aniline, such as 3-fluoroaniline, selectively yields the 7-substituted quinoline. rsc.orgresearchgate.net

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. durham.ac.uknih.gov The reaction of 3-fluoroaniline with an α,β-unsaturated carbonyl compound under acidic conditions leads to the formation of the this compound derivative. This method allows for the introduction of substituents on the pyridine (B92270) ring of the quinoline system.

Combes Synthesis : The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgpreprints.org To obtain this compound derivatives, 3-fluoroaniline is reacted with a suitable β-diketone. The initial condensation forms an enaminone intermediate, which then undergoes cyclodehydration under acidic conditions to form the quinoline ring. For example, the reaction of m-chloroaniline with acetylacetone (B45752) yields 2,4-dimethyl-7-chloroquinoline, demonstrating the regioselectivity of this reaction for producing 7-substituted quinolines from meta-substituted anilines. cambridge.org

Friedländer Synthesis : This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. nih.govwikipedia.orgorganic-chemistry.org To apply this to this compound synthesis, a 2-amino-4-fluorobenzaldehyde (B111960) or a related ketone would be required as the starting material. This method is highly versatile and can be catalyzed by either acids or bases. nih.govwikipedia.org

Table 1: Comparison of Fundamental Synthetic Approaches to the this compound Core

| Synthesis Method | Starting Materials (for this compound) | Key Features |

| Skraup Synthesis | 3-Fluoroaniline, Glycerol, Sulfuric Acid, Oxidizing Agent | One-pot reaction; often harsh conditions. rsc.orgresearchgate.net |

| Doebner-von Miller | 3-Fluoroaniline, α,β-Unsaturated Aldehyde/Ketone, Acid | Versatile for introducing substituents on the pyridine ring. durham.ac.uknih.gov |

| Combes Synthesis | 3-Fluoroaniline, β-Diketone, Acid Catalyst | Good for producing substituted quinolines. wikipedia.orgpreprints.org |

| Friedländer Synthesis | 2-Amino-4-fluorobenzaldehyde/ketone, Compound with α-methylene group | High versatility; can be acid or base-catalyzed. nih.govwikipedia.org |

Targeted Functionalization at the C-7 Position of the Quinoline Ring System

The C-7 position of the fluoroquinolone scaffold is a primary site for structural modification. Derivatization at this position is most commonly achieved through nucleophilic aromatic substitution, starting from a 7-halo-fluoroquinolone precursor, typically 7-chloro- or 7-bromo-fluoroquinolone. The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the halogen by a variety of nucleophiles.

Amination Reactions for C-7 Substitutions

Direct amination at the C-7 position can be achieved by reacting a 7-halo-fluoroquinolone with various primary or secondary amines. These reactions are often facilitated by the presence of an 8-nitro group, which further activates the C-7 position towards nucleophilic attack. For instance, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid readily reacts with substituted primary amines, including anilines and aliphatic amines, to yield the corresponding 7-amino derivatives. nih.gov

Incorporation of Heterocyclic Moieties at C-7

A wide array of heterocyclic moieties can be introduced at the C-7 position, significantly influencing the properties of the resulting molecule. The reaction of a 7-halo-fluoroquinolone with a nitrogen-containing heterocycle is a common strategy. This nucleophilic aromatic substitution allows for the coupling of diverse heterocyclic systems to the quinoline core. For example, 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives have been synthesized, demonstrating the fusion of a piperidine (B6355638) and a 3-aminopyrazole (B16455) ring system at the C-7 position. cambridge.org

Strategic Derivatization with Piperazine (B1678402) and Piperidine Frameworks

Piperazine and piperidine are among the most frequently incorporated substituents at the C-7 position of the fluoroquinolone scaffold. The synthesis of 7-(piperazin-1-yl) and 7-(piperidin-1-yl) derivatives is typically accomplished by reacting the corresponding 7-halo-fluoroquinolone with piperazine or piperidine. For example, 7-chloro-4-(piperazin-1-yl)-quinoline is a key intermediate that can be synthesized by reacting 4,7-dichloroquinoline (B193633) with piperazine. google.comgoogle.comnih.gov Further modifications can then be made to the distal nitrogen of the piperazine ring. Similarly, piperidine derivatives can be introduced at the C-7 position. For instance, novel 7-(4-alkoxyimino-3-aminomethylpiperidin-1-yl)fluoroquinolone derivatives have been designed and synthesized. scielo.br

Table 2: Examples of C-7 Derivatization with Piperazine and Piperidine

| C-7 Substituent | Precursor | Reagent | Reference |

| Piperazin-1-yl | 4,7-Dichloroquinoline | Piperazine | google.comgoogle.comnih.gov |

| 4-(Carbopiperazin-1-yl)piperazinyl | Ciprofloxacin (B1669076) (a 7-piperazinyl derivative) | Triphosgene, N-protected piperazine | google.com |

| 4-Alkoxyimino-3-aminomethylpiperidin-1-yl | Fluoroquinolone core | Substituted piperidine | scielo.br |

| 3-(Fluoromethyl)piperazinyl | Fluoroquinolone core | 2-(Fluoromethyl)piperazine | jptcp.comnih.gov |

Advanced Modification with Triazolidine (B1262331) Dione (B5365651) Units

The fluorine atom at the C-7 position of a fluoroquinolone core can be displaced by heterocyclic nucleophiles, such as 1,2,4-triazolidine-3,5-diones. In a documented synthesis, a series of fluoroquinolone derivatives bearing triazolidine dione moieties at the C-7 position were prepared. google.comresearchgate.net This was achieved by reacting the fluoroquinolone with the pre-formed triazolidine dione heterocycle, demonstrating a direct substitution of the C-7 fluorine atom. google.com

Structural Modifications at Other Key Positions

While the C-7 position is a major focus for derivatization, modifications at other positions of the this compound ring system are also synthetically important. For instance, the synthesis of 2-chloro and 4-chloro derivatives of 7-substituted quinolines provides valuable intermediates for further functionalization. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C-3 position of a 2-chloroquinoline, which can then be used to construct other heterocyclic rings. orientjchem.org Additionally, the synthesis of functionalized quinolines through the magnesiation of 7-chloroquinolines allows for the introduction of various electrophiles at other positions on the ring. durham.ac.uk The synthesis of 7-chloro-4-methoxyquinoline (B183767) and its subsequent reactions also highlight pathways to modify the C-4 position. rsc.org

N-1 Position Cyclopropyl (B3062369) and Heterocyclic Substitutions

While the N-1 cyclopropyl moiety is a hallmark of many potent fluoroquinolones, research has also explored the introduction of other groups, including heterocyclic rings, to modulate the biological activity of these compounds. The synthesis of N-1 substituted derivatives often involves the reaction of the quinolone precursor with the desired substituent, such as a substituted aryl or heterocyclic moiety, in the presence of a suitable base and solvent. For instance, the synthesis of certain N-1 substituted fluoroquinolone derivatives has been achieved by reacting ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with reagents like p-toluenesulfonyl chloride, acetyl chloride, benzoyl chloride, or benzyl (B1604629) chloride in dimethylformamide (DMF) with anhydrous potassium carbonate.

Quantitative Structure-Activity Relationship (QSAR) analyses have further highlighted the impact of N-1 substituents, indicating that aromatic rings at this position can promote resistance development, whereas hydrophobic and hydrogen-bond-donor groups may have adverse effects. nih.gov

C-3 Carboxylic Acid Group Derivatizations with Fused Heterocycles

The carboxylic acid group at the C-3 position is a key pharmacophore for the antibacterial activity of fluoroquinolones, as it is essential for binding to the target enzymes, DNA gyrase and topoisomerase IV. nih.govmdpi.com However, derivatization of this group, particularly through the formation of fused heterocyclic systems, has emerged as a promising strategy to develop novel analogs with different biological activities, including potential antitumor agents. nih.govrsc.org

The synthetic approaches to modify the C-3 carboxylic acid group often involve its conversion into various functional intermediates that can undergo cyclization reactions to form fused heterocycles. nih.gov For example, levofloxacin (B1675101) has been used as a starting material to synthesize novel C-3 thiazolotriazole derivatives. nih.gov Another approach involves the synthesis of 1-cyclopropyl-6-fluoro-7-piperazin-1-yl-3-(6-substituted-phenyl-7H- benthamdirect.comoiccpress.comresearchgate.nettriazolo[3,4-b] benthamdirect.comresearchgate.netkarger.comthiadiazin-3-yl)-quinolin-4(1H)-ones. nih.gov

These derivatizations represent a bioisosteric replacement of the carboxylic acid group, which can lead to a significant change in the molecule's biological profile. nih.gov The synthesis of bis-fluoroquinolones, where two fluoroquinolone units are linked via a heterocycle at the C-3 position, is another strategy that has been explored. nih.gov For instance, the carboxylic acid groups of two fluoroquinolone molecules have been replaced with a 1,3,4-oxadiazole (B1194373) ring to create C3/C3 bis-fluoroquinolones. nih.gov

The following table summarizes some of the fused heterocyclic systems that have been synthesized from the C-3 carboxylic acid group of fluoroquinolones:

| Starting Fluoroquinolone | Fused Heterocycle Synthesized | Synthetic Approach | Reference |

| Levofloxacin | Thiazolotriazole derivatives | Formation of a triazole ring followed by cyclocondensation | nih.gov |

| Ciprofloxacin | 1,2,4-Triazolo[3,4-b] benthamdirect.comresearchgate.netkarger.comthiadiazine derivatives | Multistep synthesis involving the formation of intermediate hydrazides | nih.gov |

| Fluoroquinolones | 1,3,4-Oxadiazole (linking two units) | Replacement of carboxylic acid groups with the heterocyclic ring | nih.gov |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Hexahydro benthamdirect.comresearchgate.netdiazepino[2,3-h]quinoline and Tetrahydroquino[7,8-b]benzodiazepine | PPA-catalyzed thermal lactamization of 8-amino-7-substituted precursors | nih.gov |

Introduction of Halogen and Other Substituents at C-6 and C-8

The introduction of a fluorine atom at the C-6 position was a pivotal discovery in the development of the fluoroquinolone class of antibiotics, as it significantly enhances their antibacterial potency. nih.govmdpi.com This is attributed to increased cell penetration and gyrase inhibition compared to non-fluorinated analogs. karger.com While the C-6 fluorine is a defining feature, further modifications at this and the C-8 position have been explored to fine-tune the activity and spectrum of these compounds.

Substituents at the C-8 position can influence the planarity of the quinolone ring system and have been shown to affect antibacterial activity. researchgate.net The introduction of a halogen or a methoxy (B1213986) group at the C-8 position has been found to enhance the bacteriostatic activity of fluoroquinolones, particularly against resistant mutants. The enhancement of activity is generally greater with a C-8 methoxy group, followed by bromine and chlorine, with a C-8 fluorine moiety providing a smaller enhancement.

While much of the focus has been on the C-7 and C-8 positions, substitutions at C-6, other than the fluorine atom, have also been investigated. For example, hydrogen and amino groups have been explored as potential substituents at this position. researchgate.net The following table provides examples of the impact of C-8 substituents on the minimum inhibitory concentration (MIC) of fluoroquinolone analogs against a gyrase mutant of Mycobacterium smegmatis.

| C-7 Ring Structure | C-8 Substituent | MIC (µg/ml) |

| Small C-7 rings | H | ~3x higher than substituted |

| Small C-7 rings | F | ~2-3x lower than H |

| Small C-7 rings | Cl | ~3-5x lower than H |

| Small C-7 rings | Br | ~3-5x lower than H |

| Small C-7 rings | OCH3 | ~3-5x lower than H |

Catalytic Approaches in this compound Synthesis

Application of Nanoporous Isopolyoxomolybdates

The use of novel catalysts has been a key area of research in the synthesis of fluoroquinolone derivatives. One such catalyst that has been successfully employed is a Keplerate-type giant ball nanoporous isopolyoxomolybdate, specifically (NH4)42[MoVI72MoV60O372(CH3COO)30(H2O)72]. researchgate.net This catalyst has been shown to be highly effective in the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine derivatives. researchgate.net

The reactions catalyzed by this isopolyoxomolybdate proceed efficiently in refluxing water, which serves as a green solvent. researchgate.net This method offers several advantages, including high yields of the desired fluoroquinolone products, short reaction times, and simple product isolation. researchgate.net Furthermore, the catalyst can be easily recovered and reused multiple times, which adds to the economic and environmental benefits of this synthetic route. researchgate.net

Heterogeneous Catalysis with Nanoparticles (e.g., Fe3O4@ZrO2-SO3H)

Heterogeneous catalysts, particularly those based on nanoparticles, have gained significant attention in organic synthesis due to their high catalytic activity, stability, and ease of separation from the reaction mixture. In the context of this compound synthesis, core-shell zirconia-coated magnetite nanoparticles bearing sulfonic acid groups (nano-Fe3O4@ZrO2-SO3H) have been utilized as a highly efficient and recyclable magnetic catalyst. benthamdirect.comoiccpress.comingentaconnect.comresearchgate.net

This catalyst has been successfully used for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with a variety of piperazine derivatives in water. benthamdirect.comoiccpress.com The nano-Fe3O4@ZrO2-SO3H catalyst exhibits high catalytic activity, leading to the formation of the desired products in high yields. benthamdirect.comingentaconnect.com A notable advantage of this catalyst is its magnetic nature, which allows for easy separation from the reaction medium using an external magnet. It has been demonstrated that the catalyst can be recycled and reused at least seven times without a significant loss in its catalytic activity. benthamdirect.comingentaconnect.com

The following table presents representative data on the synthesis of a fluoroquinolone derivative using the nano-Fe3O4@ZrO2-SO3H catalyst in both ordinary and magnetized water, highlighting the efficiency and reusability of the catalyst.

| Entry | Solvent | Catalyst Run | Time (min) | Yield (%) |

| 1 | Ordinary Water | 1st | 40 | 97 |

| 2 | Ordinary Water | 2nd | 45 | 95 |

| 3 | Ordinary Water | 3rd | 45 | 94 |

| 4 | Ordinary Water | 4th | 50 | 94 |

| 5 | Magnetized Water | 1st | 30 | 98 |

| 6 | Magnetized Water | 2nd | 35 | 97 |

| 7 | Magnetized Water | 3rd | 35 | 95 |

| 8 | Magnetized Water | 4th | 40 | 95 |

Green Chemistry Principles in Synthetic Route Optimization

The optimization of synthetic routes for this compound and its analogs is increasingly guided by the principles of green chemistry. ijbpas.com The goal is to develop methods that are more environmentally benign, economically viable, and sustainable. ijbpas.com The catalytic approaches described above, utilizing nanoporous isopolyoxomolybdates and nano-Fe3O4@ZrO2-SO3H, are prime examples of the application of these principles. benthamdirect.comoiccpress.comresearchgate.net

By adhering to green chemistry principles, the synthesis of this compound derivatives can be made more sustainable, reducing the environmental footprint of these important pharmaceutical compounds. ijbpas.com

Synthesis of Metal-Based Complexes with Fluoroquinoline Ligands

The coordination chemistry of fluoroquinolones, a class of synthetic antibiotics that are analogs of this compound, has been extensively explored. Their molecular structure, featuring a carboxylic acid group at the 3-position and a carbonyl oxygen at the 4-position, provides ideal chelation sites for metal ions. researchgate.netnih.gov This inherent chelating ability has led to the synthesis of a wide array of metal-based complexes. The complexation often involves the fluoroquinolone acting as a bidentate ligand, coordinating to the metal center through one of the oxygen atoms of the deprotonated carboxyl group and the adjacent carbonyl oxygen atom. nih.govnih.gov

The synthesis of these complexes is a significant area of research, as the coordination of metal ions can modify the properties of the parent fluoroquinolone. researchgate.netresearchgate.net Methodologies for synthesizing these metal-based compounds typically involve the reaction of a metal salt with the fluoroquinolone ligand in a suitable solvent.

A common synthetic route involves dissolving the chosen fluoroquinolone ligand and a corresponding metal salt, such as a chloride or sulfate, in a solvent like methanol (B129727) or an aqueous solution. tsijournals.comtandfonline.com The reaction conditions, such as temperature and pH, are often controlled to promote the formation of the desired complex. For instance, the pH may be adjusted using a base like sodium hydroxide (B78521) or sodium methoxide (B1231860) to facilitate the deprotonation of the carboxylic acid group, which is crucial for coordination. tsijournals.comtandfonline.com The resulting complexes can then be isolated as precipitates or crystals from the reaction mixture. tsijournals.comnih.gov

Researchers have successfully synthesized complexes with a variety of transition metals, including but not limited to copper(II), zinc(II), manganese(II), cobalt(II), and iron(III). tsijournals.comnih.govmdpi.com The stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:1, 1:2, and 1:3. nih.gov

Beyond simple binary complexes consisting of a metal ion and one or more fluoroquinolone ligands, ternary complexes have also been developed. These structures incorporate a second, different ligand in addition to the fluoroquinolone. nih.govnih.gov Common co-ligands include α-diimines like 1,10-phenanthroline (B135089) (phen) and 2,2′-bipyridine (bipy). nih.gov The synthesis of these ternary complexes follows a similar procedure, where the metal salt, the fluoroquinolone, and the co-ligand are reacted together. nih.gov For example, a series of divalent transition metal complexes with the fluoroquinolone fleroxacin (B1672770) were prepared both in the absence and presence of α-diimine ligands. nih.gov The resulting structures, such as [Cu(flrx)(phen)(H2O)]+, often exhibit distinct geometries and coordination environments. nih.govnih.gov In many of these ternary complexes with copper(II), the metal center adopts a distorted square pyramidal geometry. nih.gov

The characterization of these synthesized complexes is typically performed using a suite of analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and single-crystal X-ray diffraction to confirm their structure and coordination. nih.govmdpi.comresearchgate.net

The table below summarizes various metal complexes synthesized with different fluoroquinolone ligands, detailing the metal ion, the specific ligand, and the resulting complex formula.

| Metal Ion | Fluoroquinolone Ligand | Co-Ligand | Resulting Complex Formula | Reference |

|---|---|---|---|---|

| Mn(II) | Fleroxacin | Water | [Mn(flrx)2(H2O)2] | mdpi.com |

| Zn(II) | Fleroxacin | Methanol | [Zn(flrx)2(MeOH)2] | nih.gov |

| Cu(II) | Fleroxacin | 2,2′-bipyridylamine | [Cu(flrx)(bipyam)Cl] | nih.gov |

| Mn(II) | Fleroxacin | 2,2′-bipyridine | [Mn(flrx)2(bipy)] | mdpi.com |

| Fe(III) | Norfloxacin | Water | [Fe(Nor)2(H2O)2]Cl3·6H2O | tsijournals.comtsijournals.com |

| Co(II) | Norfloxacin | Water | [Co(Nor)2(H2O)2]Cl3·6H2O | tsijournals.comtsijournals.com |

| Zn(II) | Norfloxacin | None | [Zn(Nor)2]Cl2·7H2O | tsijournals.comtsijournals.com |

| Cu(II) | Levofloxacin | 1,10-phenanthroline, Water | [Cu(lvx)(phen)(H2O)]+ | nih.gov |

| Mg(II) | Lomefloxacin | Not Specified | Metal-Lomefloxacin Complex | researchgate.net |

| Ca(II) | Pefloxacin (B1679150) | Not Specified | Metal-Pefloxacin Complex | researchgate.net |

| Pd(II) | Gatifloxacin | None | [PdCl2(gat)] | nih.gov |

| Pt(II) | Gatifloxacin | None | [Pt(gat)2] | nih.gov |

Molecular Mechanisms of Action and Biological Activity of 7 Fluoroquinoline Derivatives

Antibacterial Action Modalities

The antibacterial efficacy of 7-fluoroquinoline derivatives is primarily attributable to their ability to disrupt essential bacterial DNA processes. These synthetic agents are bactericidal, meaning they actively kill bacteria rather than merely inhibiting their growth. researchgate.net Their mechanism of action centers on the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV, both of which are type II topoisomerases essential for DNA replication, transcription, and repair. nih.govnih.govmdpi.com By targeting these enzymes, fluoroquinolones trigger a cascade of events that ultimately lead to bacterial cell death. researchgate.netnih.gov

Fluoroquinolones exert their antibacterial effects by selectively targeting bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV. nih.govmdpi.comresearchgate.net These enzymes are vital for maintaining the proper topology of bacterial DNA during replication. mdpi.com While eukaryotes also possess type II topoisomerases, structural differences between the bacterial and eukaryotic enzymes ensure the selective action of fluoroquinolones against bacterial targets. nih.gov

In the majority of Gram-negative bacteria, DNA gyrase is the principal target of fluoroquinolone derivatives. researchgate.netnih.govmdpi.com DNA gyrase, a tetrameric enzyme composed of two GyrA and two GyrB subunits, is unique in its ability to introduce negative supercoils into the bacterial chromosome. oup.com This process is crucial for the initiation of DNA replication. Fluoroquinolones bind to the enzyme, with a key interaction occurring with the GyrA subunit, thereby inhibiting its enzymatic activity and preventing the necessary supercoiling of DNA. oup.commdpi.com This inhibition effectively halts the DNA replication process at its earliest stage.

Conversely, in many Gram-positive bacteria, topoisomerase IV serves as the primary enzymatic target for fluoroquinolones. researchgate.netnih.govmdpi.comoup.com Structurally analogous to DNA gyrase, topoisomerase IV consists of two ParC and two ParE subunits (also known as GrlA and GrlB in Staphylococcus aureus). oup.com The primary role of topoisomerase IV is to decatenate, or separate, the interlinked daughter DNA molecules following a round of replication, which is an essential step for cell division. oup.com By inhibiting topoisomerase IV, this compound derivatives prevent the segregation of newly replicated chromosomes into daughter cells, leading to a lethal disruption of the cell cycle.

Table 1: Primary Enzymatic Targets of this compound Derivatives

| Bacterial Type | Primary Target Enzyme | Subunits | Primary Function |

|---|---|---|---|

| Gram-Negative Bacteria | DNA Gyrase | GyrA, GyrB | Introduces negative supercoils into DNA, facilitating replication initiation. mdpi.comoup.com |

| Gram-Positive Bacteria | Topoisomerase IV | ParC, ParE | Decatenates interlinked daughter chromosomes, enabling cell division. mdpi.comoup.com |

The core mechanism of enzyme inhibition by 7-fluoroquinolones involves the formation of a stable ternary complex. nih.govmdpi.com This complex consists of the fluoroquinolone molecule, the target topoisomerase enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA at the point of cleavage. nih.govmdpi.comresearchgate.net The drug intercalates into the cleaved DNA and binds non-covalently to the enzyme, effectively trapping the enzyme on the DNA strand. mdpi.comnih.gov This action stabilizes the "cleavage complex," in which the DNA is broken, and prevents the subsequent re-ligation of the DNA strands, a crucial step in the normal enzymatic cycle. nih.govmdpi.com The substituent at the C-7 position of the quinolone ring is known to have a significant impact on the interaction with this ternary complex. mdpi.com

The formation of the stable topoisomerase-drug-DNA ternary complex has immediate and severe consequences for bacterial DNA replication. The trapped enzyme acts as a physical roadblock, obstructing the progression of the DNA replication fork. oup.commdpi.com This blockage brings DNA synthesis to a halt and can also interfere with RNA synthesis (transcription). researchgate.netasm.org The sustained presence of these complexes and the stabilized DNA breaks are thought to trigger the bacterial SOS DNA repair response. nih.gov Ultimately, the irreversible damage and fragmentation of the chromosome, resulting from the inability to repair the double-strand breaks, is a primary contributor to the potent bactericidal activity of fluoroquinolones. nih.govnih.govasm.org

In Gram-negative bacteria, which possess a complex multi-layered cell wall, fluoroquinolones primarily traverse the outer membrane through water-filled protein channels known as porins, such as OmpF. nih.govmdpi.com The physicochemical properties of the drug, particularly its lipophilicity, play a crucial role in its ability to permeate bacterial membranes. researchgate.net The nature of the substituent at the C-7 position can be modified to alter these properties and influence cell permeability. karger.comresearchgate.net

Bacteria, however, can develop resistance by limiting the intracellular accumulation of these drugs. A primary mechanism is the overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their concentration at the target site. mdpi.comnih.govnih.govoup.com

Table 2: Factors Influencing Cellular Accumulation of this compound Derivatives

| Factor | Description | Impact on Intracellular Concentration |

|---|---|---|

| Cellular Uptake | ||

| C-6 Fluorine Atom | Enhances cell penetration and enzyme inhibition. karger.com | Increase |

| Porin Channels (Gram-negative) | Primary route of entry across the outer membrane. mdpi.com | Increase |

| Lipophilicity (C-7 substituent) | Influences the ability to pass through lipid membranes. researchgate.net | Can Increase or Decrease |

| Cellular Efflux | ||

| Efflux Pumps | Actively expel antibiotics from the cytoplasm. nih.govoup.com | Decrease |

Inhibition of Bacterial Topoisomerase II Enzymes

Antineoplastic and Cytotoxic Mechanisms

The anticancer potential of this compound derivatives is a significant area of investigation. These compounds exert their effects through various mechanisms, primarily targeting key cellular processes involved in cancer cell proliferation and survival.

A primary mechanism by which this compound derivatives exhibit anticancer activity is through the inhibition of eukaryotic topoisomerase II enzymes. ekb.egresearchgate.netmdpi.comtandfonline.com These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. nih.gov By stabilizing the transient DNA breaks created by topoisomerase II, these derivatives prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. ekb.egmdpi.com This DNA damage ultimately triggers apoptotic cell death. mdpi.comtandfonline.com

The structural features of fluoroquinolone derivatives play a crucial role in their interaction with topoisomerase II. Modifications at the C-7 position can influence the compound's affinity for the enzyme-DNA complex, shifting its selectivity from bacterial to human topoisomerase II. ekb.egmdpi.comtandfonline.com For instance, the introduction of bulky functional groups at the C-7 position has been shown to enhance the anti-tumor activity of some ciprofloxacin (B1669076) derivatives. iiarjournals.org In silico molecular docking studies have further supported the role of these derivatives as potential topoisomerase II inhibitors, showing interactions with the human topoisomerase II beta binding site. researchgate.netmdpi.com

Several studies have highlighted specific this compound derivatives and their inhibitory effects on topoisomerase II. For example, certain ciprofloxacin derivatives have demonstrated potent inhibitory activity against the topoisomerase II enzyme, which is proposed as their primary mechanism of anticancer action. news-medical.net The inhibition of topoisomerase II by these compounds disrupts DNA metabolism, leading to the inhibition of cell division and the induction of apoptosis. tandfonline.com

| Compound Class | Key Findings | References |

|---|---|---|

| Ciprofloxacin Derivatives | Modification at the C-7 position enhances anti-tumor activity by increasing affinity for eukaryotic topoisomerase II. | ekb.egiiarjournals.org |

| Novel Fluoroquinolone Analogs | Exhibit potent inhibitory activity against the Topoisomerase II enzyme, supporting their proposed mechanism of action. | news-medical.net |

| Fluoroquinolone-Glutamic Acid Hybrids | In silico studies suggest these hybrids act as potential topoisomerase II inhibitors. | mdpi.com |

Beyond topoisomerase II inhibition, this compound derivatives can induce apoptosis and modulate the cell cycle in cancer cells through various pathways. researchgate.netnih.govrsc.org These compounds have been shown to trigger the intrinsic mitochondrial apoptosis pathway and cause cell cycle arrest, often at the G2/M or S phase. nih.govmdpi.comwaocp.org

For instance, certain ciprofloxacin derivatives have been observed to induce apoptosis in colon and prostate cancer cells. nih.gov Some derivatives significantly increase the number of cells in the late phase of apoptosis. nih.gov The induction of apoptosis can be mediated by an increase in the Bax/Bcl-2 ratio and the activation of caspases 8, 9, and 3. researchgate.netwaocp.org

Furthermore, these derivatives can arrest the cell cycle at different phases. Some ciprofloxacin derivatives have been shown to induce G2/M phase arrest in non-small cell lung cancer and breast cancer cell lines. nih.govnews-medical.netmdpi.com This cell cycle arrest is often mediated by the modulation of key regulatory proteins. For example, some derivatives have been found to up-regulate p53 and Bax, while down-regulating Bcl-2 and p21. iiarjournals.org The tumor suppressor protein p53 is crucial for halting the cell cycle at the G2/M phase in response to DNA damage. nih.gov

| Compound/Derivative | Effect on Apoptosis | Effect on Cell Cycle | Cell Line | References |

|---|---|---|---|---|

| Ciprofloxacin-oleic acid conjugate | High pro-apoptotic ability | Not specified | Colon and prostate cancer cells | nih.gov |

| 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) ciprofloxacin-derivative | Induces apoptosis via upregulation of p53 and Bax, and downregulation of Bcl-2 | Arrest at G2/M phase | HCT116 (colorectal) and A549 (lung) | iiarjournals.org |

| Levofloxacin (B1675101) derivatives (17b and 17h) | Significant increase in late apoptotic cells | 17h caused G2/M phase arrest | MCF-7 (breast) | rsc.org |

| Ciprofloxacin hydrazide derivatives | Not specified | Induces G2/M phase arrest | MCF-7 (breast) | news-medical.net |

Exploration of Other Bioactive Properties

The biological activity of this compound derivatives extends beyond their anticancer effects, with research exploring their potential as antiviral, antimalarial, and anti-HIV agents.

Fluoroquinolone derivatives have demonstrated antiviral potency against a range of viruses, including both RNA and DNA viruses. mdpi.commdpi.com The proposed mechanisms of antiviral action include interference with viral entry and inhibition of viral helicase. mdpi.com

Studies have shown that certain fluoroquinolones can inhibit the replication of viruses such as dengue virus, Zika virus, and hepatitis C virus (HCV). mdpi.comnih.gov For HCV, some derivatives were found to inhibit HCV RNA replication and NS3 helicase activity. nih.gov A specific fluoroquinolone derivative, K-12, has shown broad-spectrum antiviral activity, inhibiting herpesvirus saimiri, human cytomegalovirus, varicella-zoster virus, and herpes simplex virus types 1 and 2. nih.gov However, the antiviral activity can be virus-specific, as K-12 was not effective against other tested viruses like vaccinia virus and respiratory syncytial virus. nih.gov

The structural similarity of quinolones to the antimalarial drug chloroquine (B1663885) has prompted investigations into their antiplasmodial activity. nih.govijpras.com Research has shown that some fluoroquinolone derivatives are active against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comresearchgate.net

Ciprofloxacin derivatives, in particular, have shown enhanced antimalarial activity compared to the parent drug. researchgate.net The derivatization of ciprofloxacin has led to compounds that are significantly more active against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. acs.org For example, a ciprofloxacin-7-chloroquinoline hybrid exhibited potent nanomolar antimalarial activity. mdpi.com Docking studies suggest that these derivatives may act by inhibiting Plasmodium falciparum lactate (B86563) dehydrogenase. niscpr.res.in

Several this compound derivatives have been investigated for their ability to inhibit the replication of the human immunodeficiency virus (HIV). mdpi.compreprints.org The mechanism of anti-HIV action for some of these compounds appears to be distinct from their antibacterial mode of action, which involves inhibiting DNA gyrase. asm.org

One of the key mechanisms identified is the inhibition of HIV-1 replication at the transcriptional level. nih.govasm.orgnih.gov For instance, the fluoroquinolone derivative K-37 was found to inhibit the Tat-mediated transactivation of HIV-1 gene expression. nih.govnih.gov This compound appears to interfere with an unknown factor involved in RNA-mediated transactivation without affecting DNA-dependent transactivators, suggesting a specific mode of action with potentially lower cytotoxicity. nih.gov Another derivative, K-12, also demonstrated anti-HIV activity by inhibiting the Tat-mediated transactivation process. nih.gov Furthermore, some novel 6-desfluoroquinolone derivatives have been shown to be potent inhibitors of HIV-1 transcription. asm.org Other research has pointed to the inhibition of HIV-1 integrase as a potential anti-HIV mechanism for certain fluoroquinolone derivatives. mdpi.com

Anti-inflammatory Effects

Derivatives of the this compound scaffold have been investigated for their immunomodulatory and anti-inflammatory properties. The broader class of fluoroquinolones, synthetic antimicrobial agents, are recognized for their ability to modulate the immune response in addition to their primary antibacterial function. nih.gov The anti-inflammatory activity is often linked to the core structure of the quinolone. nih.govuobaghdad.edu.iq

The mechanisms underlying these effects are multifaceted. One proposed pathway involves the inhibition of phosphodiesterase activity, which leads to an accumulation of intracellular cyclic AMP (cAMP). nih.gov This increase in cAMP enhances the activity of protein kinase A (PKA), which in turn inhibits the nuclear factor-kappa B (NF-κB) transcription factor. nih.gov NF-κB is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines. nih.gov Furthermore, fluoroquinolones have been shown to inhibit Toll-like receptor (TLR) and extracellular signal-regulated kinase (ERK) signaling pathways, both of which are central to inflammatory processes. nih.gov

Research has demonstrated that certain quinoline (B57606) derivatives can exhibit significant anti-inflammatory potential. For instance, a study on 7-chloro-4-phenylsulfonyl quinoline, a related halo-quinoline derivative, showed good anti-inflammatory activity in a croton oil-induced inflammation model in mice. rsc.org In vitro studies on new synthetic fluoroquinolones (FQs) have explored their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. researchgate.net In one such study, a nitro FQ compound, 2-AnisCEtA, demonstrated a particularly noteworthy anti-inflammatory effect, with an IC₅₀ value of 103.35 ± 4.4 µM, which was superior to the standard drug indomethacin (B1671933). researchgate.net This suggests that specific substitutions on the fluoroquinolone ring system can significantly enhance anti-inflammatory bioactivity. uobaghdad.edu.iqresearchgate.net

| Compound | Experimental Model | Key Findings | Source |

|---|---|---|---|

| Fluoroquinolones (general) | In vitro (Human peripheral blood mononuclear cells) | Reduction of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-8). | nih.gov |

| 7-Chloro-4-phenylsulfonyl quinoline | In vivo (Croton oil-induced inflammation in mice) | Demonstrated good anti-inflammatory potential. | rsc.org |

| Nitro FQ compound (2-AnisCEtA) | In vitro (LPS-induced NO production in RAW 264.7 macrophages) | Exhibited superior anti-inflammatory effects compared to indomethacin (IC₅₀: 103.35 ± 4.4 µM). | researchgate.net |

Hypoglycemic Activity Studies

The potential for fluoroquinolone derivatives to influence blood glucose levels has emerged from observations of dysglycemia (hypoglycemia or hyperglycemia) as a side effect of their clinical use. nih.govnih.gov This has prompted research into their potential as novel hypoglycemic agents. nih.govresearchgate.net The mechanism is believed to involve the enhancement of insulin (B600854) secretion from pancreatic cells and potential interactions with antidiabetic agents through the inhibition of cytochrome P450 enzymes. nih.govresearchgate.net

While data on this compound specifically is limited in this context, studies on the broader fluoroquinolone class provide a basis for this therapeutic potential. nih.gov For example, gatifloxacin, a third-generation fluoroquinolone, has been noted to disrupt glucose homeostasis. nih.govresearchgate.net Experimental studies have begun to explore novel quinolone derivatives for their antidiabetic properties. nih.govresearchgate.net Research efforts include the synthesis of new fluoroquinolone analogues and their evaluation in preclinical models. For instance, some studies have utilized in silico molecular docking against targets like the Glucagon-like peptide-1 (GLP-1) receptor to predict hypoglycemic potential before synthesis and subsequent testing in models such as streptozotocin (B1681764) (STZ)-induced diabetic animals. researchgate.net This approach allows for the rational design of derivatives with improved activity. researchgate.net The ability of these compounds to lower blood glucose concentrations underscores the potential for developing quinolone-based therapeutics specifically for diabetes. nih.gov

| Compound Class | Proposed Mechanism of Action | Experimental Approach | Source |

|---|---|---|---|

| Fluoroquinolones (general) | Enhancement of pancreatic insulin secretion; Inhibition of cytochrome P450 enzymes. | Post-marketing surveillance of adverse events; Pharmacovigilance analysis. | nih.govnih.gov |

| Novel Fluoroquinolone (Enoxacin) Analogues | Interaction with GLP-1 receptor. | In silico molecular docking; In vivo testing in streptozotocin (STZ)-induced diabetic models. | researchgate.net |

| Benzimidazole (B57391) quinolone derivatives | Antidiabetic activity. | Synthesis from ciprofloxacin and subsequent evaluation. | researchgate.net |

Modulation of Neurological Receptors (e.g., mGluR5)

This compound derivatives have been identified as potent modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). jcdronline.orgacs.org This G-protein coupled receptor plays a crucial role in glutamatergic neurotransmission and is implicated in the pathophysiology of various psychiatric and neurological disorders. researchgate.netjcdronline.org As such, mGluR5 has become a significant target for drug discovery. jcdronline.org

A notable discovery in this area is 3-((4-(4-chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a novel, non-acetylenic mGluR5 negative allosteric modulator (NAM). jcdronline.orgacs.org Negative allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, reducing the receptor's response to its endogenous ligand, glutamate. The development of this compound involved strategic chemical modifications to the quinoline core. acs.org Researchers found that incorporating a fluorine atom at the 7-position of the quinoline ring, a technique referred to as the "fluorine walk," improved metabolic stability while maintaining a reasonable binding affinity for the mGluR5 target. acs.org

The structure-activity relationship studies revealed that for this compound derivatives, substituents like 4-chloro and 4-fluoro on the phenyl ring in one region of the molecule were beneficial for activity. acs.org This systematic optimization led to the identification of potent and metabolically stable this compound-based mGluR5 NAMs, highlighting the importance of the this compound scaffold in developing potential therapeutics for CNS disorders. jcdronline.orgacs.org

| Compound | Activity | Significance of 7-Fluoro Group | Source |

|---|---|---|---|

| 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile | Potent and selective mGluR5 Negative Allosteric Modulator (NAM). | Improves metabolic stability while maintaining reasonable binding affinity. | jcdronline.orgacs.org |

| 4-(4-chlorophenyl)-3-((3,5-dichlorophenyl)sulfonyl)-7-fluoroquinoline | mGluR5 Negative Allosteric Modulator (NAM). | Part of a series of derivatives explored for potential pharmacotherapy. | molaid.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Fluoroquinoline Analogs

Impact of C-7 Substituent Diversity on Biological Potency and Spectrum

Influence of Piperazinyl and Piperidine (B6355638) Moieties

Piperazinyl and piperidinyl rings are among the most common and effective substituents at the C-7 position of fluoroquinolones. nih.gov The presence of a piperazine (B1678402) ring at C-7, as seen in foundational compounds like norfloxacin, was a significant advancement, greatly enhancing the spectrum of activity, particularly against Gram-negative bacteria. asm.orgscispace.com

Substitutions on the piperazine ring itself can further modulate activity. For example, the addition of a methyl group at the N-4 position of the piperazine ring has been shown to increase activity against Gram-positive microorganisms. scispace.com A series of novel fluoroquinolone derivatives incorporating N-substituted piperazinyl moieties have been synthesized and evaluated. For instance, modifying the N-4 hydrogen of the piperazine in fluoroquinolones with phthalimide (B116566) has been explored. koreascience.kr Furthermore, the introduction of more complex side chains, such as acetyl-, benzoyl-, ethyl-, or benzyl- groups on the C-7 piperazine, has been investigated to modulate lipophilicity and basicity, which in turn affects the pharmacological profile, including susceptibility to efflux pumps. ucl.ac.be

Piperidine moieties also represent a valuable class of N-heterocycles for C-7 substitution. mdpi.com The replacement of a primary amine with cyclic amines like piperidine can yield potent antibacterial agents. nih.govresearchgate.net Saturated N-heterocycles such as piperidine can offer advantages like improved drug solubility, which may enhance metabolism. mdpi.com The bulkiness of the substituents at the C-7 position, including piperidine-based structures, does not necessarily hinder penetration of the cell membrane. nih.govresearchgate.net

Interactive Table: Impact of C-7 Piperazinyl and Piperidine Analogs on Antibacterial Activity.

| Base Compound | C-7 Substituent | Key Finding | Reference(s) |

| Norfloxacin | Piperazin-1-yl | Greatly enhanced activity against Gram-negative bacteria. | asm.orgscispace.com |

| Pefloxacin (B1679150) | 4-Methylpiperazin-1-yl | Increased activity towards Gram-positive microorganisms. | scispace.com |

| Ciprofloxacin (B1669076) Analog | N-Phthalimido Methyl Piperazinyl | Synthesized to explore potential cytotoxic and anti-HIV activity. | koreascience.kr |

| Ciprofloxacin Analogs | N-acetyl/benzoyl/ethyl/benzyl-piperazinyl | Modulates lipophilicity and susceptibility to efflux pumps. | ucl.ac.be |

| Balofloxacin (B1667722)/Pazufloxacin | Piperidine-based cyclic amines | Yields potent antibacterial agents. | researchgate.net |

Role of Amino Heterocycles and Lipophilicity

Beyond piperazine and piperidine, a wide array of amino heterocycles have been explored at the C-7 position to enhance biological activity. Generally, quinolones with five- or six-membered heterocyclic rings at C-7 exhibit good antibacterial properties. asm.org The introduction of fused heterocycles has shown to produce a broad spectrum of bacterial inhibition. nih.govmdpi.com For example, a derivative featuring a benzimidazole (B57391) moiety at C-7 (FQH-2) displayed significant inhibitory activity against both Gram-negative and Gram-positive strains, with MIC values against S. aureus comparable to ciprofloxacin. nih.govmdpi.com In contrast, analogs with carbonyl groups within the C-7 heterocycle tended to show higher, less favorable MIC values. nih.govmdpi.com

Interactive Table: Effect of C-7 Amino Heterocycles and Lipophilicity on Antibacterial Activity.

| C-7 Substituent Type | Example Moiety | Impact on Activity | Lipophilicity Role | Reference(s) |

| Fused Heterocycle | Benzimidazol-1-yl | Broad-spectrum inhibition, potent against S. aureus. | Planarity and orientation in the target pocket are key. | nih.govmdpi.com |

| Azabicyclo Group | e.g., in Moxifloxacin (B1663623) | Significant anti-Gram-positive activity. | Marked increase in lipophilicity contributes to potency. | brieflands.com |

| Aniline (B41778) Substituents | Haloanilino | Improved activity against H. pylori. | Increased lipophilicity is beneficial. | researchgate.net |

| Pyrrolidine Heterocycles | Various | Similar antimycobacterial activity to piperazine heterocycles. | Activity was not directly correlated with lipophilicity changes. | acs.orgnih.gov |

Specificity of C7-Aminomethylpyrrolidine Group Interactions

The 3-(aminomethyl)pyrrolidinyl group at the C-7 position has emerged as a particularly effective substituent, capable of forming specific, beneficial interactions with the target enzyme, DNA gyrase. acs.orgresearchgate.netnih.gov This substituent can directly interact with the GyrB subunit of the enzyme, a distinct binding mode compared to the primary interaction of the quinolone core with the GyrA subunit. researchgate.netnih.gov Specifically, the primary amine on the C7-aminomethylpyrrolidine (AMP) group can form interactions with conserved glutamic acid residues (e.g., Glu-477 in E. coli GyrB) in the Toprim domain of GyrB. nih.gov

This additional binding interaction is significant because it can rescue or enhance the activity of fluoroquinolones, even against quinolone-resistant mutant topoisomerases. researchgate.netnih.gov For example, this interaction was shown to rescue the activity of a thio-fluoroquinolone, where the C-4 carbonyl group was replaced by sulfur. nih.gov This suggests that a C-7 group that binds strongly to the GyrB subunit may allow for greater flexibility in modifying other parts of the quinolone scaffold, potentially leading to novel compounds that can overcome existing resistance mechanisms. researchgate.netnih.gov This enhanced binding is also responsible for the improved activities of compounds like UING-5-249 against both wild-type and resistant enzymes. researchgate.netnih.gov

Significance of Fluorine Atom Placement on Bioactivity

The introduction of a fluorine atom to the quinolone core was a landmark development, leading to the creation of the highly successful fluoroquinolone class of antibiotics. tandfonline.com The position of this fluorine atom is critical and significantly influences the drug's bioactivity.

C-6 Position Fluorination and DNA Gyrase Inhibition Enhancement

The addition of a fluorine atom at the C-6 position dramatically increases the antibacterial potency of quinolones. asm.org This enhancement is attributed to two main factors: improved cell penetration and increased binding affinity for the target enzyme, DNA gyrase. asm.orgtandfonline.com Studies comparing fluorinated compounds with their non-fluorinated parent derivatives found that the C-6 fluorine atom improves gyrase-complex binding by a factor of 2 to 17-fold in various bacterial species. tandfonline.com For example, the gyrase activity of enoxacin (B1671340) was 15 times greater than its non-fluorinated counterpart. tandfonline.com

This C-6 fluorine is a feature of almost all clinically useful quinolones and is a key contributor to their broad-spectrum activity. asm.org While some newer, non-fluorinated quinolones have been developed, the C-6 fluorine has historically been considered essential for achieving high potency and broad antibacterial coverage. oup.com However, it is worth noting that while the C-6 fluorine enhances potency, its absence does not completely eliminate activity, and its addition does not always increase the in vitro inhibition of the target enzymes themselves, as seen in a comparison between BMS-284756 and its C-6 fluorinated analog. oup.com

C-8 Position Fluorination and Efflux Pump Modulation

Substitution at the C-8 position also plays a crucial role in the activity and resistance profile of fluoroquinolones. A fluorine atom at C-8 has been shown to influence the compound's interaction with bacterial efflux pumps. koreascience.kr Research on Escherichia coli indicated that compounds with a fluorine substituent at the C-8 position were less susceptible to being effluxed from the bacterial cells. koreascience.kr This is a significant advantage, as efflux pumps are a major mechanism of bacterial resistance, actively removing antibiotics from the cell before they can reach their target. mdpi.com

In addition to fluorine, other substituents at the C-8 position, such as a methoxy (B1213986) group, have been shown to be effective against resistant microorganisms. scispace.com The C-8 substituent can alter the molecule's conformation, which may affect its ability to be recognized and transported by efflux pumps. springernature.com Bulky groups at the C-8 position can create steric hindrance that may reduce membrane translocation. springernature.com Furthermore, a C-8 halogen, like fluorine or chlorine, can shift the primary target of the drug in Gram-positive bacteria from topoisomerase IV to DNA gyrase. oup.com This modulation of target preference and reduced susceptibility to efflux makes the C-8 position a key site for designing fluoroquinolones that can combat bacterial resistance.

Fluorine's Influence on Eukaryotic Topoisomerase II Activity

The presence and position of fluorine atoms on the quinolone scaffold significantly modulate the interaction with eukaryotic topoisomerase II. While many fluoroquinolones are designed as antibacterial agents targeting prokaryotic topoisomerases, certain structural features can shift their activity towards the eukaryotic enzyme, a key target in cancer chemotherapy. jscimedcentral.com

Research has shown that fluorine substitution can increase the activity of quinolones against mammalian topoisomerase II enzymes. ekb.eg For instance, a comparative study of 6,8-difluoroquinolones and their 6-fluoro counterparts revealed the critical contribution of the C-8 fluorine atom to this activity. The removal of the C-8 fluoro group from a potent 6,8-difluoroquinolone analog resulted in a notable decrease in its ability to enhance enzyme-mediated DNA cleavage. While both the difluorinated and monofluorinated compounds were found to increase the levels of cleavage intermediates without impairing the DNA religation step, the absence of the C-8 fluorine reduced the compound's capacity to inhibit topoisomerase II-catalyzed DNA relaxation. This demonstrates that the C-8 fluorine enhances the potency of quinolone derivatives against eukaryotic topoisomerase II. nih.gov

Effects of N-1 Substituent Variations on the Pharmacological Profile

The substituent at the N-1 position of the quinolone ring plays a pivotal role in determining the pharmacological properties of the resulting analogs. Variations at this position significantly influence antibacterial potency, spectrum of activity, and even phototoxicity.

The substitution of an ethyl group with a cyclopropyl (B3062369) group at the N-1 position has been observed to enhance antiproliferative activity and promote a more favorable interaction with topoisomerase II over DNA gyrase. ekb.eg In silico modeling has further supported the importance of the N-1 substituent, with the cyclopropyl group in compounds like ciprofloxacin and moxifloxacin being traditionally regarded as optimal for potency. chemrxiv.org However, larger hydrophobic N-1 substituents have also been explored. While molecular modeling predicted enhanced binding energy for N-1-benzofused fluoroquinolones, in vitro testing revealed that increased hydrophobicity led to decreased activity against Gram-negative pathogens, likely due to poor solubility and impaired outer membrane penetration. chemrxiv.orgacs.org This suggests a limit to the utility of large hydrophobic groups at this position. acs.org

The nature of the N-1 substituent also affects the phototoxicity of fluoroquinolones. A comparison between pefloxacin (with an N-1 ethyl group) and difloxacin (B1670560) (with an N-1 fluorophenyl group) showed that the bulkier fluorophenyl substituent significantly decreased phototoxicity. researchgate.net This was attributed to a shift in the most effective excitation wavelength to a region with less solar UV irradiation. researchgate.net

Table 1: Effect of N-1 Substituent on In Vitro Activity

| Compound | N-1 Substituent | Target Organism/Cell Line | Observed Effect |

|---|---|---|---|

| Ciprofloxacin Analog | Cyclopropyl | Eukaryotic Cells | Increased antiproliferative activity ekb.eg |

| Norfloxacin Analog | Ethyl | Eukaryotic Cells | Lower antiproliferative activity compared to cyclopropyl analog ekb.eg |

| N-1-benzofused analogs | Benzofused groups | Gram-negative pathogens | Decreased activity with increased hydrophobicity chemrxiv.orgacs.org |

| Pefloxacin | Ethyl | Lysozyme (phototoxicity model) | Higher phototoxicity researchgate.net |

Role of C-3 Carboxylic Acid Group Modifications in Target Interaction and Activity

The carboxylic acid group at the C-3 position is a cornerstone of the fluoroquinolone pharmacophore, essential for binding to the DNA-topoisomerase complex. mdpi.com Modifications at this position, while less common than at C-7, offer a strategy to alter the pharmacological profile, sometimes shifting the primary target from bacterial to mammalian enzymes. ekb.eg

The C-3 carboxyl group can be modified through the formation of various functional derivatives, such as esters or amides, or replaced with bioisosteric five-membered heterocycles. nih.gov These modifications can influence the molecule's lipophilicity and cytotoxic activity. ekb.eg For instance, the synthesis of bis-fluoroquinolones, where two quinolone units are linked via a heterocycle at their C-3 positions, has been explored to generate novel compounds with potential antitumor activity. nih.gov Studies have shown that the replacement of the carboxylic acid groups of two fluoroquinolone molecules with a 1,3,4-oxadiazole (B1194373) ring can yield potent anticancer agents. nih.gov The rationale behind these modifications is often to decrease the zwitterionic character of the molecule, thereby enhancing its cytotoxic potential against human cancer cells. ekb.egmdpi.com

Analysis of Fused Ring Systems and Their Contributions to Activity Profiles

The creation of fused ring systems, most commonly between the N-1 and C-8 positions, introduces conformational rigidity to the fluoroquinolone scaffold, which in turn significantly impacts its biological activity.

In a series of studies, the effect of an N-1/C-8 fused ring was found to generally reduce bacteriostatic activity against E. coli, with minimum inhibitory concentrations (MICs) increasing by 2- to 30-fold compared to their non-fused counterparts. nih.gov An exception was observed when the C-7 substituent was the bicyclic ring of moxifloxacin, where no significant difference in MIC was noted. nih.gov Furthermore, this ring fusion was shown to diminish lethal activity, particularly in the absence of protein synthesis. nih.govnih.gov Several fused-ring fluoroquinolones, including pazufloxacin, marbofloxacin, and rufloxacin, all demonstrated reduced activity under these conditions. nih.govnih.gov

Energy minimization modeling suggests that in non-fused analogs with N-1 cyclopropyl and C-8 methoxy groups, steric interactions can skew the quinolone core and restrict the rotational freedom of the C-7 ring. nih.govnih.gov These conformational constraints, which are absent in the more rigid fused-ring derivatives, appear to be important for certain mechanisms of bactericidal action. nih.gov Some studies have also reported that quinolone derivatives with a fused ring at the C-7 and C-8 positions can possess potent anticancer activities. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of compounds with their biological activities. For fluoroquinolones, QSAR models have been developed to predict a range of activities, including antibacterial potency, genotoxicity, and plasma protein binding rates.

These models utilize various molecular descriptors, such as electronic properties (e.g., energies of the highest occupied and lowest unoccupied molecular orbitals - HOMO and LUMO), hydrophobic parameters (e.g., octanol-water partition coefficient - logP), and steric or topological indices. researchgate.netmdpi.com For example, one study successfully developed a 3D-QSAR model using Comparative Molecular Similarity Index Analysis (CoMSIA) to predict the plasma protein binding rate of quinolones, achieving a good predictive ability with a cross-validated correlation coefficient (q²) of 0.677. mdpi.com

Another QSAR study on fluoroquinolone derivatives designed as potential antibacterial agents identified a model that linked the minimum inhibitory concentration (MIC) to the atomic charges on specific carbon and oxygen atoms, as well as the LUMO energy. researchgate.net Such models are invaluable for rationally designing new compounds with potentially higher activity. researchgate.net They can guide the selection of substituents by predicting their effect on the desired biological outcome, thereby streamlining the drug discovery process. researchgate.netnih.gov For instance, if a QSAR model indicates that a more electropositive atom at a certain position would enhance activity, synthetic efforts can be focused accordingly. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 7-Fluoroquinoline |

| Ciprofloxacin |

| Difloxacin |

| Gatifloxacin |

| Levofloxacin (B1675101) |

| Lomefloxacin |

| Marbofloxacin |

| Moxifloxacin |

| Norfloxacin |

| Ofloxacin |

| Pazufloxacin |

| Pefloxacin |

| Rufloxacin |

| Trovafloxacin |

| Voreloxin |

| Etoposide (B1684455) |

| Doxorubicin |

| Camptothecin |

| Karenitecin |

| Delafloxacin |

| PD161144 |

Advanced Characterization and Analytical Methodologies in 7 Fluoroquinoline Research

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the analysis of fluoroquinolones, offering non-destructive and highly informative data regarding the molecule's electronic and structural properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of fluoroquinolones. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectra of fluoroquinolones, characteristic signals for aromatic protons on the quinoline (B57606) ring system and non-aromatic protons on substituents are observed. srce.hr For instance, the carboxylic acid proton (if present) is typically found far downfield, often around δ 15.0 ppm. srce.hr Protons on the core aromatic structure appear in the δ 7.0-9.0 ppm range, while those on substituents like piperazine (B1678402) or cyclopropyl (B3062369) groups are observed upfield. srce.hr

¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms, including quaternary carbons. The spectra of fluoroquinolone derivatives display distinct signals for the carbonyl carbon of the carboxylic acid (around δ 177 ppm) and the keto-carbonyl carbon (around δ 171 ppm). uq.edu.au The carbon atoms of the quinoline ring system resonate in the aromatic region (δ 105-160 ppm). uq.edu.au The presence of the fluorine atom at C-7 induces characteristic coupling (¹⁹F-¹³C coupling), which is a key diagnostic feature for confirming the position of the fluorine substituent. uq.edu.au

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Fluoroquinolone Ring Systems Note: Shifts are dependent on the specific compound, solvent, and pH. Data is illustrative of the general class.

| Atom Position | Representative ¹H Shift (ppm) | Representative ¹³C Shift (ppm) |

|---|---|---|

| H-2 | 8.5 - 8.9 | 148 - 152 |

| C-3 (Carboxylic Acid) | - | 110 - 115 |

| C-4 (Keto) | - | 175 - 178 |

| H-5 | 7.8 - 8.2 | 125 - 130 |

| C-6 (C-F) | - | 150 - 155 (JC-F ≈ 250 Hz) |

| C-7 | - | 145 - 150 |

| H-8 | 7.0 - 7.5 | 105 - 110 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule. nitrkl.ac.in For fluoroquinolones, the FTIR spectrum provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. chemistryjournal.in

Key characteristic absorption bands in the FTIR spectra of fluoroquinolones include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group. nitrkl.ac.in